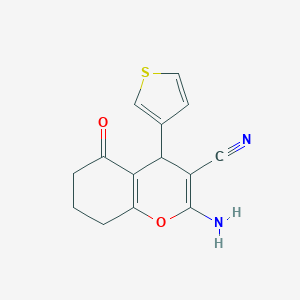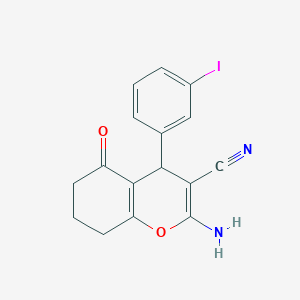![molecular formula C37H37Cl2N7O2 B387974 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B387974.png)
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as benzaldehyde, piperidine, and triazine moieties
Preparation Methods
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
-
Formation of 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: : This step involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of 4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: : This intermediate is prepared by reacting 4-benzylpiperidine with 4-methylphenylamine and cyanuric chloride. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
-
Coupling Reaction: : The final step involves the coupling of the two intermediates using a hydrazone formation reaction. This is achieved by reacting the aldehyde group of 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde with the hydrazine derivative of the triazine intermediate. The reaction is typically carried out in ethanol under reflux conditions.
Chemical Reactions Analysis
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the aldehyde group, converting it to a carboxylic acid.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the aldehyde group to a primary alcohol.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and triazine moieties. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
-
Condensation: : The hydrazone group can participate in condensation reactions with various carbonyl compounds, forming hydrazones, hydrazides, and other derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
-
Materials Science: : The compound’s functional groups allow for its incorporation into polymer matrices, potentially enhancing the properties of materials such as conductivity, thermal stability, and mechanical strength.
-
Biological Research: : The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
-
Industrial Applications: : The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form reversible covalent bonds with carbonyl-containing biomolecules, potentially inhibiting enzymes or modulating receptor activity. Additionally, the triazine moiety may interact with nucleic acids or proteins, affecting cellular processes such as transcription and translation.
Comparison with Similar Compounds
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE can be compared with similar compounds to highlight its uniqueness:
-
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: : This compound lacks the triazine and piperidine moieties, resulting in different chemical reactivity and biological activity.
-
4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazine: : This compound lacks the benzaldehyde and hydrazone groups, which may affect its ability to interact with specific molecular targets.
-
N’-((E)-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: : This compound has a similar hydrazone group but differs in the triazine and benzylpiperidine moieties, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C37H37Cl2N7O2 |
|---|---|
Molecular Weight |
682.6g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C37H37Cl2N7O2/c1-25-8-13-31(14-9-25)41-35-42-36(44-37(43-35)46-18-16-27(17-19-46)20-26-6-4-3-5-7-26)45-40-23-28-10-15-33(34(21-28)47-2)48-24-29-11-12-30(38)22-32(29)39/h3-15,21-23,27H,16-20,24H2,1-2H3,(H2,41,42,43,44,45)/b40-23+ |
InChI Key |
DGBQFEZLFSTPGS-ZXTCRCEHSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)
![4-Chloro-2-({[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B387894.png)

![Benzyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387899.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B387901.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B387902.png)
![N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B387904.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide](/img/structure/B387906.png)
![4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B387907.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387910.png)

![2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B387914.png)
